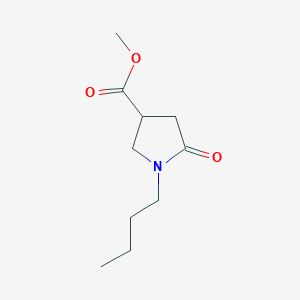![molecular formula C11H15Cl2N3S B1392894 3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride CAS No. 1251922-93-6](/img/structure/B1392894.png)
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride”, there are related compounds that have been synthesized. For instance, new representatives of 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were obtained using atom-economical approaches .Aplicaciones Científicas De Investigación
Protonation Sites and Hydrogen Bonding : Böck et al. (2021) studied the synthesis and structural characterization of similar N,4-diheteroaryl 2-aminothiazoles. They reported different protonation sites and hydrogen bonding patterns in these compounds, which are crucial for understanding their interaction with other molecules and their potential applications in chemistry and pharmacology (Böck et al., 2021).
Dynamic Tautomerism and Divalent N(I) Character : Bhatia et al. (2013) explored the existence of dynamic tautomerism and divalent N(I) character in similar compounds. Their quantum chemical analysis revealed the versatility of these structures, which is essential for developing new materials and drugs (Bhatia et al., 2013).
Anticancer Activity : Gomha et al. (2015) synthesized a series of thiazoles and thiadiazoles with potential anticancer activity. Their research highlights the importance of such compounds in medicinal chemistry, particularly in developing new therapeutic agents (Gomha et al., 2015).
Library Generation via Alkylation and Ring Closure Reactions : Roman (2013) utilized a related compound as a starting material for generating a diverse library of compounds through various chemical reactions. This approach is significant for drug discovery and the development of novel chemical entities (Roman, 2013).
Corrosion Inhibition : Farahati et al. (2020) investigated the corrosion inhibition properties of a similar compound on copper surfaces. This research is vital for understanding how these compounds can be used in industrial applications to protect metals from corrosion (Farahati et al., 2020).
Synthesis of Complex Metal Ligands : Hakimi et al. (2013) focused on the synthesis of a tetradentate ligand using a similar compound, demonstrating its potential use in creating complex metal ligands for various applications, including catalysis and material science (Hakimi et al., 2013).
Propiedades
IUPAC Name |
3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c12-5-1-2-11-14-10(8-15-11)9-3-6-13-7-4-9;;/h3-4,6-8H,1-2,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHKMDIUQBNSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)


![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)
![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)

![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)


![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)

![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)
